molecular formula C9H14N4 B13084278 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

Cat. No.: B13084278
M. Wt: 178.23 g/mol
InChI Key: QZXAQRWTDCITJK-UHFFFAOYSA-N
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Description

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound featuring a pyrazole ring substituted with an amino group and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the Butanenitrile Moiety: The final step involves the alkylation of the pyrazole derivative with a suitable nitrile-containing alkylating agent, such as 2,2-dimethylbutanenitrile, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to introduce various substituents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and the amino group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-amino-1H-pyrazol-1-yl)butanenitrile: Lacks the dimethyl substitution, which may affect its chemical reactivity and biological activity.

    4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpentanenitrile: Has an additional carbon in the alkyl chain, potentially altering its properties.

Uniqueness

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is unique due to the presence of both the pyrazole ring and the dimethylbutanenitrile moiety, which confer specific chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-(3-aminopyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C9H14N4/c1-9(2,7-10)4-6-13-5-3-8(11)12-13/h3,5H,4,6H2,1-2H3,(H2,11,12)

InChI Key

QZXAQRWTDCITJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=CC(=N1)N)C#N

Origin of Product

United States

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